5'-Bromo-2,3'-bipyridine

Catalog No.
S770115
CAS No.
35989-02-7
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Bromo-2,3'-bipyridine

CAS Number

35989-02-7

Product Name

5'-Bromo-2,3'-bipyridine

IUPAC Name

3-bromo-5-pyridin-2-ylpyridine

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H

InChI Key

ZKOZNFNWADATLB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)Br

5'-Bromo-2,3'-bipyridine is an asymmetric, halogenated N-heterocyclic building block characterized by its non-chelating 2,3'-linkage and a reactive bromine substituent at the 5' position. Unlike its highly symmetric 2,2'-isomer, which functions as a ubiquitous bidentate chelator, the 2,3'-architecture enforces a bridging or monodentate coordination mode due to the spatial separation of the nitrogen lone pairs [1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a bifunctional precursor: the bipyridine core directs supramolecular assembly or metal coordination, while the 5'-bromo site serves as a quantitative handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille)[2]. This dual functionality makes it a critical starting material for the synthesis of complex coordination polymers, metal-organic frameworks (MOFs), and extended conjugated ligands used in organic light-emitting diodes (OLEDs)[3].

Procuring generic symmetric bipyridines (such as 5-bromo-2,2'-bipyridine) or unhalogenated analogs (such as 2,3'-bipyridine) as substitutes fundamentally compromises both coordination geometry and downstream processability. Substituting with 2,2'-bipyridine forces the system into discrete, mononuclear five-membered chelate rings, completely preventing the formation of the extended 1D or 2D coordination polymers enabled by the 2,3'-linkage [1]. Conversely, attempting to use unsubstituted 2,3'-bipyridine requires relying on direct C-H activation to extend the ligand framework; this approach suffers from poor regioselectivity and drastically lower yields (<50%) compared to the site-specific cross-coupling (>90% yield) afforded by the 5'-bromo handle [2]. Consequently, for workflows requiring both controlled bridging coordination and modular ligand extension, 5'-Bromo-2,3'-bipyridine is a strict structural requirement.

Regioselective Cross-Coupling Efficiency (Processability)

The presence of the 5'-bromo substituent provides a highly reactive and regioselective site for palladium-catalyzed cross-coupling, which is a critical differentiator for processability. In standard Suzuki-Miyaura couplings (e.g., with arylboronic acids using Pd(PPh3)4), 5'-bromo-2,3'-bipyridine routinely achieves >90% conversion at 80°C within 12 hours [1]. In contrast, attempting direct C-H functionalization on unsubstituted 2,3'-bipyridine yields mixed regioisomers and caps at approximately 45-50% yield under harsher conditions (120°C, specialized catalysts) [2].

Evidence DimensionCross-coupling yield and regioselectivity
Target Compound Data>90% yield, single regioisomer (80°C)
Comparator Or BaselineUnsubstituted 2,3'-bipyridine: <50% yield, mixed isomers (120°C)
Quantified Difference+40% absolute yield, complete regiocontrol, 40°C lower temperature
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids

Ensures reproducible, high-yield synthesis of extended ligands without the purification bottlenecks and material loss associated with non-specific C-H activation.

Coordination Geometry Enforcement (Mainstream Industrial Workflow Fit)

The 2,3'-linkage inherently prevents standard bidentate chelation due to the spatial orientation of the nitrogen lone pairs, forcing the molecule to act as a bridging ligand. Crystallographic and synthetic studies demonstrate that while 5-bromo-2,2'-bipyridine forms discrete mononuclear complexes with transition metals (e.g., Cu, Zn) in >95% of cases, 5'-bromo-2,3'-bipyridine reliably drives the assembly of 1D chains or 2D coordination networks [1]. The bite angle required for a single metal center is sterically prohibited, making this compound a structurally predictable building block for supramolecular architectures [2].

Evidence DimensionPolymeric vs. Mononuclear Complex Formation
Target Compound Data100% bridging/monodentate mode (forms 1D/2D networks)
Comparator Or Baseline5-bromo-2,2'-bipyridine: >95% mononuclear bidentate chelation
Quantified DifferenceComplete shift from discrete molecular complexes to extended coordination polymers
ConditionsReaction with octahedral or tetrahedral transition metal salts (e.g., Cu(II), Zn(II))

Provides material scientists with a guaranteed bridging vector for MOF and coordination polymer synthesis, avoiding the formation of dead-end discrete complexes.

Electronic Bandgap Tuning for Optoelectronics (Application-Critical Performance)

The asymmetric 2,3'-linkage disrupts the planar pi-conjugation found in 2,2'-bipyridines, leading to a wider HOMO-LUMO gap. When functionalized via the 5'-bromo position and incorporated into Ir(III) or Pt(II) complexes, the 2,3'-bipyridine core exhibits a blue-shift in emission of approximately 20-40 nm compared to equivalent 2,2'-bipyridine derivatives [1]. This widened bandgap (often ~0.2-0.3 eV larger) is required in the procurement of precursors for blue phosphorescent OLED (PhOLED) materials, where maintaining high triplet energy is critical [2].

Evidence DimensionHOMO-LUMO gap and emission shift
Target Compound DataWider bandgap (+0.2-0.3 eV), blue-shifted emission
Comparator Or Baseline2,2'-bipyridine derivatives: Narrower bandgap, green/red-shifted emission
Quantified Difference~20-40 nm blue shift in phosphorescent emission maximum
ConditionsPhotophysical measurement of derived Ir(III) cyclometalated complexes at 298K

Allows OLED researchers to synthesize deep-blue emitters by starting with a core that intrinsically resists unwanted red-shifting of the emission spectrum.

Synthesis of Bridging Ligands for Metal-Organic Frameworks (MOFs)

Directly leveraging the bridging coordination geometry established in Section 3, 5'-bromo-2,3'-bipyridine is an effective precursor for constructing extended MOFs. The 5'-bromo group allows for the attachment of additional coordinating groups (like carboxylates via cross-coupling), while the 2,3'-core ensures the resulting ligand bridges multiple metal nodes rather than chelating a single site[1].

Development of Blue Phosphorescent OLED Emitters

Based on the widened HOMO-LUMO gap and disrupted conjugation detailed in Section 3, this compound is structurally suited for the synthesis of cyclometalated Ir(III) or Pt(II) complexes. Procuring this specific isomer allows optoelectronic engineers to fine-tune the triplet energy levels necessary for stable, deep-blue OLED devices [2].

Modular Synthesis of Asymmetric Catalytic Ligands

Taking advantage of the >90% regioselective cross-coupling yield (Section 3), industrial chemists can use 5'-bromo-2,3'-bipyridine to rapidly screen libraries of asymmetric ligands. By coupling various sterically demanding aryl groups to the 5' position, researchers can develop novel monodentate or bridging catalysts for specialized organic transformations[3].

XLogP3

2.2

Wikipedia

5'-Bromo-2,3'-bipyridine

Dates

Last modified: 08-15-2023

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